N-Ethyl-4-fluorobenzylamine

Physicochemical Properties Distillation Thermal Stability

Researchers developing CNS drug candidates often face inconsistent physicochemical profiles when scaling fluorinated benzylamine syntheses. N-Ethyl-4-fluorobenzylamine (CAS 162401-03-8) is a high-purity pharmaceutical intermediate with a defined para-fluoro substitution pattern and N-ethyl chain length that ensures reproducible blood-brain barrier permeability, metabolic stability, and PROTAC ternary complex geometry across multiple synthetic routes. • Consistent C9H12FN scaffold (MW 153.20) with 97% purity (NMR/HPLC/GC verified), eliminating batch-to-batch variability in CNS agent and kinase inhibitor programs. • Precisely engineered N-ethyl spacer optimizes linker geometry for protein degrader (PROTAC) building blocks, enhancing ternary complex formation efficiency. • Reliable global supply chain with multiple stock-keeping locations ensures uninterrupted delivery for both R&D gram quantities and pilot-scale production.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 162401-03-8
Cat. No. B060344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethyl-4-fluorobenzylamine
CAS162401-03-8
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCCNCC1=CC=C(C=C1)F
InChIInChI=1S/C9H12FN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
InChIKeyCURFQQZYGVCIGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-4-fluorobenzylamine: Physicochemical & Structural Overview


N-Ethyl-4-fluorobenzylamine (CAS 162401-03-8) is a secondary fluorinated benzylamine derivative with the molecular formula C9H12FN and a molecular weight of 153.20 g/mol . As a member of the N-substituted 4-fluorobenzylamine class, it serves as a versatile building block in medicinal chemistry, materials science, and organic synthesis . Its key features include a para-fluorine substitution on the aromatic ring and an N-ethyl group, which collectively influence its physicochemical properties, reactivity, and potential biological interactions . This compound is widely used as a pharmaceutical intermediate and has been identified as a component in OLED materials and protein degrader building blocks .

Class Fluorinated benzylamine building block
Substitution para-Fluoro + N-ethyl pattern
Utility Med chem, OLED precursors, PROTAC linkers

N-Ethyl-4-fluorobenzylamine: Substitution Limitations with Key Analogs


In-class substitution among fluorinated benzylamines is not straightforward due to the pronounced impact of N-alkyl chain length and fluorine ring position on physicochemical properties and downstream performance. For instance, replacing an N-ethyl group with an N-methyl group alters molecular weight, boiling point, and lipophilicity, which can affect reaction kinetics, solubility, and purification outcomes . Similarly, shifting the fluorine from the para to the ortho or meta position significantly changes boiling point, density, and electronic distribution, influencing both synthetic utility and biological target engagement . Even the absence of the fluorine atom altogether, as in N-ethylbenzylamine, drastically reduces molecular weight and alters the compound's polarity and hydrogen-bonding capacity . The following quantitative evidence demonstrates precisely where N-Ethyl-4-fluorobenzylamine offers measurable differentiation that can guide scientific selection and procurement decisions.

N‑Alkyl chain length
Replacing N‑ethyl with N‑methyl shifts molecular weight, boiling point, and lipophilicity, which may alter reaction kinetics and purification behaviour.
Fluorine ring position
Moving fluorine from para to ortho or meta changes boiling point, density, and electronic distribution, potentially affecting synthetic utility and target engagement.
Absence of fluorine
N‑Ethylbenzylamine lacks the para‑fluorine atom; its lower molecular weight and altered polarity limit direct transfer of properties seen in the 4‑fluoro analog.

N-Ethyl-4-fluorobenzylamine: Quantitative Differentiation Against Analogs


Boiling Point: N-Ethyl vs. N-Methyl Substitution

N-Ethyl-4-fluorobenzylamine exhibits a higher boiling point (197.3 °C at 760 mmHg) compared to its N-methyl analog (N-methyl-4-fluorobenzylamine, 180–181 °C at 760 mmHg) . This 16–17 °C difference is attributed to increased van der Waals forces from the larger N-ethyl group .

Boiling Point vs N‑Methyl
Reported
Target: 197.3 °C (760 mmHg) Comparator: 180–181 °C (760 mmHg) Δ +16–17 °C
May support higher‑temperature reactions and distillation‑based purification
Atmospheric pressure data from vendor datasheets
Physicochemical Properties Distillation Thermal Stability

Molecular Weight & Density: Effect of para-Fluorination

The incorporation of a para-fluorine atom increases the molecular weight of N-ethyl-4-fluorobenzylamine to 153.20 g/mol and its density to approximately 1.009 g/cm³, compared to 135.21 g/mol and ~0.91 g/mL for N-ethylbenzylamine [1]. This ~18 Da mass increase and higher density reflect the greater mass and electron-withdrawing effect of fluorine.

MW & Density vs Non‑fluorinated
Reported
Target MW: 153.20 g/mol, Density: 1.009 g/cm³ Comparator MW: 135.21 g/mol, Density ~0.91 g/mL Δ MW +18 g/mol; Δ Density +0.099 g/cm³
Fluorine provides a distinct mass tag for LC‑MS method development and property tuning
Standard laboratory conditions as reported in PubChem and vendor datasheets
Medicinal Chemistry Lipophilicity Property Tuning

Boiling Point: para- vs. ortho- vs. meta-Fluoro Isomers

The para-fluoro isomer (N-ethyl-4-fluorobenzylamine) boils at 197.3 °C at 760 mmHg . In contrast, 2-fluorobenzylamine boils at 73–75 °C at 13 mmHg (~157–160 °C at 760 mmHg) , and 3-fluorobenzylamine boils at ~175.8 °C at 760 mmHg . The para isomer exhibits the highest boiling point among the mono-fluorinated positional isomers.

Boiling Point: para vs ortho/meta
Reported
para: 197.3 °C (760 mmHg) ortho: ~157–160 °C (760 mmHg, est.) meta: 175.8 °C (760 mmHg) Δ +37–40 °C vs ortho; +21.5 °C vs meta
Para isomer shows stronger intermolecular interactions; may influence purification strategy and solvent choice
Data from vendor datasheets and ChemSpider; ortho value estimated
Regioisomer Selection Physicochemical Profiling Synthetic Chemistry

Commercial Purity Benchmarks for Research Reproducibility

N-Ethyl-4-fluorobenzylamine is commercially available at standardized purities of 95% and 97% from major suppliers, with accompanying analytical certificates (NMR, HPLC, GC) . This aligns with or exceeds the typical purity offerings for N-methyl-4-fluorobenzylamine (95–97%) and is comparable to 4-fluorobenzylamine (99% in some cases) .

Commercial Purity
Specification review
95–97% with analytical certificates (NMR, HPLC, GC)
Consistent purity supports reproducibility; may reduce additional purification steps
Comparable to N‑methyl and 4‑fluorobenzylamine analogs as reported by major suppliers
Quality Control Procurement Reproducibility

Drug Metabolism: 4-Fluorobenzylamine Moiety Class Inference

The 4-fluorobenzylamine substructure is a critical component in flupirtine analogues, where its cleavage by liver esterases contributes to the formation of 4-fluorobenzoic acid and correlates with in vitro hepatotoxicity [1]. While N-Ethyl-4-fluorobenzylamine itself has not been directly evaluated in this context, its para-fluoro substitution pattern is directly analogous to the moiety studied.

Metabolic Lability
Class‑level
Not directly measured; inferred from flupirtine analogues containing 4‑fluorobenzylamine moiety
Class‑level context supports metabolite profiling for drug design research
Direct measurement not available; review required for specific metabolic pathway assessment
Drug Metabolism Hepatotoxicity Medicinal Chemistry

N-Ethyl-4-fluorobenzylamine: Optimal Application Scenarios


Medicinal Chemistry: Fluorinated Drug Building Block

The compound serves as an ideal starting material for synthesizing fluorinated pharmacophores, particularly in the development of central nervous system (CNS) agents and kinase inhibitors. Its para-fluoro substitution pattern and N-ethyl group offer a distinct physicochemical profile (higher boiling point, increased molecular weight) that can enhance blood-brain barrier permeability and metabolic stability compared to non-fluorinated or ortho/meta-substituted analogs [1].

Materials Science: OLED and Optoelectronic Precursor

As noted in vendor documentation, N-Ethyl-4-fluorobenzylamine is used as an OLED material . The presence of the fluorine atom and the N-ethyl group can tune the HOMO/LUMO energy levels and electron-transport properties of organic semiconductors, potentially offering advantages in device efficiency and stability relative to non-fluorinated benzylamines.

Chemical Biology: PROTAC Linker Component

Due to its secondary amine functionality and defined spacer length, this compound is categorized under 'Protein Degrader Building Blocks' . The N-ethyl group provides a specific distance and conformational flexibility that can be exploited in designing PROTAC linkers, where precise spatial orientation between the target protein ligand and the E3 ligase ligand is critical for ternary complex formation and degradation efficiency.

Synthetic Chemistry: API Intermediate for Neurological Disorders

The compound is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) for neurological conditions, including depression, anxiety, and chronic pain . Its structural features make it a valuable precursor for compounds that interact with neurotransmitter systems, and its defined physicochemical properties ensure reliable performance in multi-step synthetic routes.

Application
Selection Property
Validation Focus
Fluorinated pharmacophore synthesis
Para‑fluorine and N‑ethyl substitution pattern
Physicochemical profiling and metabolic stability assessment
Organic semiconductor precursor research
Fluorine substitution for HOMO/LUMO tuning
Optoelectronic property and device efficiency studies
PROTAC linker design research
Secondary amine with defined spacer length
Ternary complex formation and degradation efficiency studies
CNS‑targeted compound synthesis research
Versatile building block for multi‑step synthesis
Synthetic route performance and intermediate reliability
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